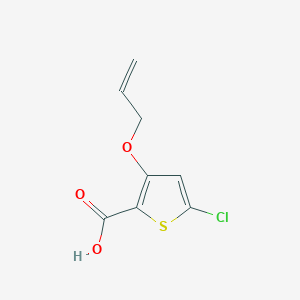

3-(Allyloxy)-5-chlorothiophene-2-carboxylic acid

Description

3-(Allyloxy)-5-chlorothiophene-2-carboxylic acid is a thiophene derivative characterized by an allyloxy group (-O-CH2CH=CH2) at position 3 and a chlorine atom at position 5 on the thiophene ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive carboxylic acid group and substituent versatility .

Properties

Molecular Formula |

C8H7ClO3S |

|---|---|

Molecular Weight |

218.66 g/mol |

IUPAC Name |

5-chloro-3-prop-2-enoxythiophene-2-carboxylic acid |

InChI |

InChI=1S/C8H7ClO3S/c1-2-3-12-5-4-6(9)13-7(5)8(10)11/h2,4H,1,3H2,(H,10,11) |

InChI Key |

ZQUYUXKCVMCVIG-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=C(SC(=C1)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxy)-5-chlorothiophene-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Introduction of the Chlorine Atom: Chlorination of the thiophene ring can be achieved using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxy)-5-chlorothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiol derivatives.

Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

3-(Allyloxy)-5-chlorothiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(Allyloxy)-5-chlorothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the allyloxy and carboxylic acid groups can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features, molecular properties, and applications of 3-(Allyloxy)-5-chlorothiophene-2-carboxylic acid with its analogs:

*Calculated based on structural similarity to compounds.

Key Observations:

- Substituent Position and Reactivity : The position of chlorine (C4 vs. C5) and additional groups (allyloxy, methylthio) significantly alter reactivity. For example, the allyloxy group in this compound provides a site for further functionalization (e.g., epoxidation or cross-coupling reactions), enhancing its utility as a synthetic intermediate .

- Bioactivity : 5-Chlorothiophene-2-carboxylic acid (CAS 24065-33-6) is a precursor to SAR107375, a dual thrombin/factor Xa inhibitor, demonstrating the pharmacological relevance of chlorothiophene-carboxylic acid derivatives . In contrast, the allyloxy-substituted analog may exhibit modified pharmacokinetics due to increased lipophilicity.

Pharmacological and Industrial Relevance

- 5-Chlorothiophene-2-carboxylic acid : A high-purity intermediate (≥98%) for anticoagulants like rivaroxaban. Its simplicity and commercial availability make it a preferred starting material .

- 3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid : The methylthio group may improve metabolic stability, though its applications remain exploratory .

Research Findings and Data Trends

- Synthetic Routes : highlights the use of hydrochloric acid and hydrogen peroxide in chlorination and oxidation steps, which may apply to synthesizing this compound derivatives .

- Structure-Activity Relationships (SAR) : Compounds with electron-withdrawing groups (e.g., Cl) at C5 exhibit enhanced bioactivity, as seen in thrombin inhibitors . The allyloxy group’s electron-donating nature could modulate this effect.

Biological Activity

3-(Allyloxy)-5-chlorothiophene-2-carboxylic acid, also known as 5-chloro-3-prop-2-enoxythiophene-2-carboxylic acid, is an organic compound characterized by its unique thiophene structure, which includes an allyloxy group and a carboxylic acid functional group. Its molecular formula is C₉H₈ClO₃S, and it has a CAS number of 1774902-51-0. The compound's structural features suggest potential biological activities that warrant investigation.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The presence of the chlorinated thiophene and the allyloxy substituent enhances its reactivity and potential pharmacological properties. Understanding the biological activity of this compound requires examining its interactions at the molecular level.

Potential Biological Activities

Research indicates that compounds containing thiophene rings often exhibit various pharmacological properties, including:

- Antimicrobial Activity : Thiophene derivatives have been reported to possess significant antimicrobial properties.

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses.

- Anticancer Properties : There is growing interest in the anticancer potential of thiophene derivatives, particularly in targeting specific cancer pathways.

Comparative Analysis with Related Compounds

A comparative table illustrates the biological activities of structurally similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Contains allyloxy group | Antimicrobial, anti-inflammatory |

| 5-Chloro-thiophene-2-carboxylic acid | Lacks allyloxy group | Antimicrobial |

| 4-Allylthiophenol | Contains allyl group | Antioxidant |

| 3-(Methoxy)-5-chlorothiophene-2-carboxylic acid | Methoxy instead of allyloxy | Potential similar activity |

This comparison highlights how the presence or absence of specific functional groups influences both chemical behavior and biological activity, underscoring the uniqueness of this compound within this class of compounds .

The specific mechanisms through which this compound exerts its biological effects remain largely unexplored. However, related studies have identified several pathways:

- Inhibition of Cancer Cell Proliferation : Similar thiophene derivatives have shown the ability to inhibit cell proliferation in various cancer cell lines.

- Induction of Apoptosis : Research indicates that certain derivatives can induce apoptosis in cancer cells, potentially through mitochondrial pathways .

- Modulation of Signaling Pathways : Compounds targeting specific signaling pathways (e.g., AKT pathway) have been noted for their anticancer effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Allyloxy)-5-chlorothiophene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, allyl ether formation can be achieved by reacting 5-chlorothiophene-2-carboxylic acid derivatives with allyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for acid to allyl bromide) are critical for optimizing yields .

- Data Consideration : Yields may vary (50–75%) due to competing side reactions, such as over-alkylation or hydrolysis of the allyl group under acidic conditions.

Q. How is the purity of this compound validated in synthetic workflows?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are standard. For instance, ¹H NMR should show characteristic peaks: δ 4.8–5.2 ppm (allyl protons), δ 6.5–7.0 ppm (thiophene protons), and δ 12–13 ppm (carboxylic acid proton) .

- Data Contradictions : Impurities from incomplete allylation (e.g., residual 5-chlorothiophene-2-carboxylic acid) may require column chromatography (silica gel, ethyl acetate/hexane eluent) for removal .

Advanced Research Questions

Q. What strategies are employed to resolve discrepancies in reported bioactivity data for thiophene-carboxylic acid derivatives?

- Methodology : Meta-analyses of biological assays (e.g., antimicrobial or anti-inflammatory studies) require normalization to control variables:

- Dosage consistency : Activity may vary with concentration (e.g., IC₅₀ values for COX-2 inhibition range from 10–50 μM depending on substituents) .

- Structural analogs : Compare 3-(allyloxy) derivatives with 3-methoxy or 3-hydroxy analogs to isolate the allyl group’s contribution to bioactivity .

Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic effects. The electron-withdrawing chlorine atom at position 5 increases the electrophilicity of the thiophene ring, favoring nucleophilic attack at position 4 .

- Experimental Validation : Compare computational predictions with experimental kinetic data (e.g., reaction rates with amines or thiols) .

Q. What crystallographic techniques are used to confirm the solid-state structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths and angles. For example, the allyloxy group adopts a planar conformation relative to the thiophene ring, with a dihedral angle of <10° .

- Data Challenges : Poor crystal growth due to the compound’s hygroscopic nature may require solvent screening (e.g., ethanol/water mixtures) .

Methodological Challenges and Solutions

Q. How can researchers address solubility limitations of this compound in aqueous assays?

- Approach : Use co-solvents (e.g., DMSO ≤1% v/v) or derivatize the carboxylic acid group to a methyl ester for improved lipophilicity .

- Validation : Compare solubility profiles via UV-Vis spectroscopy in PBS (pH 7.4) vs. methanol .

Q. What spectroscopic markers distinguish this compound from its dechlorinated analogs?

- FT-IR Analysis : The C-Cl stretch appears at ~550–600 cm⁻¹, absent in non-chlorinated analogs. The carbonyl (C=O) stretch of the carboxylic acid group is observed at ~1700 cm⁻¹ .

- Mass Spectrometry : ESI-MS should show [M-H]⁻ at m/z 230.98 (C₈H₆ClO₃S⁻) .

Advanced Applications in Drug Discovery

Q. How does the allyloxy group influence binding affinity in molecular docking studies with target proteins?

- Methodology : AutoDock Vina or Schrödinger Glide simulations show that the allyloxy group’s flexibility enables hydrophobic interactions with protein pockets (e.g., COX-2 active site). Compare docking scores with rigid substituents (e.g., methoxy) .

- Data Interpretation : Lower binding energy (ΔG ≤ -8 kcal/mol) correlates with enhanced inhibitory activity .

Q. What are the synthetic bottlenecks in scaling up this compound for preclinical studies?

- Challenges :

- Purification : Scale-up of column chromatography is impractical; switch to recrystallization (solvent: toluene/hexane) .

- Stability : The compound may degrade under prolonged storage; lyophilization or storage at -20°C in amber vials is recommended .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 231.65 g/mol | |

| Melting Point | 142–145°C (decomposes) | |

| ¹H NMR (DMSO-d₆) | δ 5.1 (d, 2H, allyl), δ 7.3 (s, 1H, thiophene) | |

| Bioactivity (IC₅₀, COX-2) | 22.5 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.